Home > Products > Screening Compounds P146392 > N-Acetyl-D-mannosamine hydrate
N-Acetyl-D-mannosamine hydrate - 676347-48-1

N-Acetyl-D-mannosamine hydrate

Catalog Number: EVT-8042178
CAS Number: 676347-48-1
Molecular Formula: C8H17NO7
Molecular Weight: 239.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Acetyl-D-mannosamine hydrate is classified as an amino sugar and is the acetylated derivative of D-mannosamine. Its chemical formula is C8H15NO6H2OC_8H_{15}NO_6\cdot H_2O, with a molecular weight of approximately 239.2 g/mol . The compound is primarily sourced from the enzymatic or chemical conversion of D-mannose or N-acetylglucosamine, often involving processes that ensure high purity and yield .

Synthesis Analysis

Synthetic Routes

  1. Aldolase Treatment of Sialic Acid: This enzymatic method involves cleaving sialic acid to produce N-Acetyl-D-mannosamine and pyruvic acid. It is efficient for generating high-purity products.
  2. Base-Catalyzed Epimerization: This method converts N-acetylglucosamine to N-Acetyl-D-mannosamine under basic conditions. The reaction typically requires careful control of pH and temperature to optimize yield.
  3. Rhodium(II)-Catalyzed Oxidative Cyclization: This advanced synthetic route employs rhodium(II) as a catalyst to facilitate the oxidative cyclization of glucal 3-carbamates, resulting in N-Acetyl-D-mannosamine formation.

Industrial Production

On an industrial scale, companies such as New Zealand Pharmaceuticals Ltd. produce N-Acetyl-D-mannosamine hydrate through optimized synthetic pathways that allow for large-scale production while maintaining purity and efficacy.

Molecular Structure Analysis

N-Acetyl-D-mannosamine hydrate features a hexose backbone with an amine group and an acetyl functional group. The structure can be represented as follows:

  • Molecular Structure: The compound consists of a pyranose ring structure typical of hexoses, with specific stereochemistry at the C-2 position due to the presence of the amine group.
  • Configuration: The configuration around the anomeric carbon (C-1) is crucial for its biological activity, influencing its role in glycosylation processes .

Structural Data

  • Melting Point: Approximately 135°C.
  • Solubility: Soluble in water (50 mg/ml), forming a clear, colorless solution .
Chemical Reactions Analysis

N-Acetyl-D-mannosamine can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to form different oxidized derivatives using agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: It can also be reduced to produce N-acyl-D-mannosaminolactone using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: N-Acetyl-D-mannosamine can participate in substitution reactions where functional groups are replaced by other groups, depending on the nucleophiles used.

Common Reaction Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Mechanism of Action

N-Acetyl-D-mannosamine plays a pivotal role in the biosynthesis of N-acetylneuraminic acid (sialic acid), which is essential for glycoprotein and glycolipid synthesis. The mechanism involves:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder.
  • Purity: Typically around 95% .

Chemical Properties

  • Specific Rotation: +10.2° ± 0.5°.
  • Moisture Content: ≤8.0%.
  • Residue on Ignition: ≤0.1%.
  • Heavy Metals Content: ≤10 ppm.
  • Chloride Content: ≤50 ppm .

These properties indicate its stability and suitability for various applications in research and industry.

Applications

N-Acetyl-D-mannosamine hydrate has diverse applications across multiple fields:

  1. Biochemistry: Used as a substrate to identify and characterize enzymes like N-acetyl-glucosamine epimerase and aldolase .
  2. Glycosylation Processes: Essential for synthesizing N-acetylneuraminic acid, which plays a critical role in cellular glycosylation processes necessary for cell signaling and recognition .
  3. Medical Research: Investigated for potential therapeutic applications in treating congenital disorders of glycosylation and GNE myopathy due to its role in sialic acid biosynthesis.
  4. Industrial Applications: Employed in producing sialylated glycoproteins vital for therapeutic protein stability and activity .
Biosynthesis and Metabolic Pathways of N-Acetyl-D-mannosamine Hydrate

Enzymatic Conversion of UDP-GlcNAc to ManNAc via GNE Epimerase Activity

N-Acetyl-D-mannosamine (ManNAc) hydrate is biosynthesized primarily through the enzymatic epimerization of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a key nucleotide sugar derived from glucose metabolism. This reaction is catalyzed by the epimerase domain of the bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE) [2] [5]. The epimerase (EC 5.1.3.14) facilitates the inversion of the C2 hydroxyl group configuration in UDP-GlcNAc, converting the glucosamine (Glc) configuration to a mannosamine (Man) configuration. This results in the formation of ManNAc and the concomitant release of uridine diphosphate (UDP) [1] [9]. The reaction is reversible but driven forward by the hydrolysis of UDP:

$$\text{UDP-GlcNAc} \xrightleftharpoons{\text{GNE epimerase}} \text{ManNAc} + \text{UDP}$$

Structurally, the GNE epimerase domain contains specific amino acid residues critical for substrate binding and catalysis, including R19, D21, R113, E134, and R306 (human GNE isoform numbering) [5]. Mutations in these residues disrupt enzymatic efficiency, underscoring their role in the precise spatial orientation required for epimerization. The enzyme operates optimally at neutral pH and requires no cofactors for this specific reaction, though its activity is tightly regulated by downstream metabolites (discussed in Section 1.3) [2] [5].

Table 1: Key Enzymes in ManNAc and Sialic Acid Biosynthesis

EnzymeGeneFunctionCatalytic Residues/Features
GNE Epimerase DomainGNEConverts UDP-GlcNAc to ManNAcR19, D21, R113, E134, R306 (human) [5]
GNE Kinase DomainGNEPhosphorylates ManNAc to ManNAc-6-PD413, R477, E566, C586 (human) [5]
Neu5Ac-9-P SynthaseNANSCondenses ManNAc-6-P with PEP to form Neu5Ac-9-PNot specified in results
CMP-Neu5Ac SynthetaseCMASActivates Neu5Ac to CMP-Neu5Ac in the nucleusNuclear localization [2]
Non-hydrolyzing EpimerasewecBConverts UDP-GlcNAc to UDP-ManNAc (bacterial systems) [9]Retains UDP moiety; no hydrolysis step

Role in Sialic Acid Biosynthesis: From Cytosolic Precursors to Golgi-Mediated Glycan Sialylation

ManNAc hydrate serves as the essential metabolic precursor for the de novo biosynthesis of sialic acids, predominantly N-acetylneuraminic acid (Neu5Ac). Following its synthesis, ManNAc is phosphorylated at the C6 position by the kinase domain of GNE (EC 2.7.1.60) to yield ManNAc-6-phosphate (ManNAc-6-P). This ATP-dependent reaction occurs in the cytosol and is highly specific for ManNAc, though N-acetylglucosamine kinase (NAGK) can weakly phosphorylate ManNAc as an alternative minor pathway [2] [4]:

$$\text{ManNAc} + \text{ATP} \xrightarrow{\text{GNE kinase}} \text{ManNAc-6-P} + \text{ADP}$$

ManNAc-6-P then serves as a substrate for Neu5Ac-9-phosphate synthase, which catalyzes its aldol condensation with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). Subsequent dephosphorylation yields free Neu5Ac [2] [4]. The final activation step involves CMP-Neu5Ac synthetase, which converts Neu5Ac into its cytidine monophosphate-activated form (CMP-Neu5Ac) within the nucleus. This activated sugar nucleotide is transported into the Golgi apparatus via a specific CMP-sialic acid transporter [2] [3].

Within the Golgi, CMP-Neu5Ac functions as the universal donor substrate for sialyltransferases, which catalyze the attachment of sialic acid residues to terminal positions of glycoproteins and glycolipids. This process, termed sialylation, is critical for:

  • Cellular recognition: Sialic acids mediate interactions involving selectins and siglecs [3].
  • Glycoprotein stability: Sialylation masks galactose residues, preventing premature clearance of circulating glycoproteins by hepatic asialoglycoprotein receptors [3] [7].
  • Pathophysiological implications: Defects in this pathway due to GNE mutations or ManNAc deficiency cause hyposialylation in GNE myopathy (muscle weakness) and glomerular kidney diseases (proteinuria) due to undersialylation of podocyte proteins like podocalyxin [3] [7].

Feedback Inhibition Mechanisms Involving CMP-Sialic Acid and UDP-GlcNAc 2-Epimerase

The biosynthesis of ManNAc and sialic acids is under stringent feedback regulation to maintain metabolic homeostasis. The primary regulatory mechanism involves allosteric inhibition of the GNE epimerase domain by cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), the end-product of the pathway [2] [5]. CMP-Neu5Ac binds to a specific allosteric site (amino acids 255–303 in human GNE) distinct from the epimerase active site, inducing conformational changes that suppress enzymatic activity. This inhibition ensures that sialic acid production is curtailed when cellular pools are replete [2] [5] [9].

Additional regulatory layers include:

  • Tissue-specific expression: GNE expression is highest in the liver (major sialic acid producer) and low in skeletal muscle, contributing to tissue-specific vulnerability in GNE myopathy [5] [7].
  • Post-translational modifications: Age-dependent accumulation of advanced glycation end-products (AGEs) on GNE, induced by methylglyoxal (MGO), selectively impairs kinase activity (87% reduction at 5 mM MGO) more severely than epimerase activity (40% reduction) [5]. This may explain late-onset manifestations of GNE-related disorders.
  • Substrate availability: UDP-GlcNAc pools, influenced by the hexosamine biosynthetic pathway, modulate epimerase flux [2].

Table 2: Regulatory Factors Influencing GNE Activity and ManNAc Biosynthesis

Regulatory FactorTargetEffect on GNE/PathwayBiological Consequence
CMP-Neu5AcEpimerase allosteric siteStrong inhibition of UDP-GlcNAc → ManNAc conversion [2]Prevents overproduction of sialic acids
Glycation (MGO/GO)Kinase domain residuesSelective kinase inhibition (↓87% activity) [5]Contributes to age-related hyposialylation
UDP-GlcNAc availabilityEpimerase active siteSubstrate-level activationLinks sialylation to nutrient/energy status via HBP
Alternative epimerasesBacterial pathwaysUDP-GlcNAc → UDP-ManNAc (non-hydrolytic) [9]Enables bacterial CPS synthesis (e.g., C. jejuni HS:11)

The non-hydrolyzing UDP-GlcNAc 2-epimerase found in bacteria (e.g., Campylobacter jejuni HS:11) contrasts with the mammalian GNE system. This enzyme generates UDP-ManNAc without hydrolysis, enabling its direct use in capsular polysaccharide synthesis [9]. This divergence highlights evolutionary adaptations in ManNAc metabolism across species.

Properties

CAS Number

676347-48-1

Product Name

N-Acetyl-D-mannosamine hydrate

IUPAC Name

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide;hydrate

Molecular Formula

C8H17NO7

Molecular Weight

239.22 g/mol

InChI

InChI=1S/C8H15NO6.H2O/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11;/h2,5-8,11,13-15H,3H2,1H3,(H,9,12);1H2/t5-,6-,7-,8-;/m1./s1

InChI Key

KVWIBLJBIFTKIZ-XNJRRJNCSA-N

SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O.O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O.O

Isomeric SMILES

CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.